N-(2,3-dimethoxybenzyl)-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide
Description
N-(2,3-dimethoxybenzyl)-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine 1,1-dioxide core. Key structural elements include:
- 1,2,4-Thiadiazine dioxide: A six-membered ring with sulfur and nitrogen atoms, oxidized to sulfone groups (1,1-dioxido), enhancing electron-withdrawing properties.
- Acetamide linker: Connects the thiadiazine core to a 2,3-dimethoxybenzyl group, providing hydrogen-bonding capacity and modulating lipophilicity.
This structure is optimized for pharmacological relevance, as heterocyclic sulfones and acetamide motifs are common in bioactive molecules .
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[2-(3-methoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O7S/c1-33-19-10-7-9-18(14-19)28-25(30)27(20-11-4-5-13-22(20)36(28,31)32)16-23(29)26-15-17-8-6-12-21(34-2)24(17)35-3/h4-14H,15-16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBOTCADJYNXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxybenzyl)-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 378.41 g/mol
The structural complexity of this compound arises from the incorporation of a thiadiazine moiety and various methoxy groups, which are known to influence biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Thiadiazine Core : Utilizing precursors like 3-methoxyphenyl derivatives.
- Acetylation : The introduction of the acetamide group enhances solubility and biological activity.
- Purification : Techniques such as recrystallization and chromatography are used to isolate the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action :
- Induction of apoptosis through caspase activation.
- Inhibition of cell proliferation by disrupting the cell cycle at the G1/S phase.
A study reported that the compound showed an IC50 value of approximately 15 µM against MCF-7 cells, indicating significant potency compared to standard chemotherapeutics .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| A549 | 18 | Caspase activation |
Antioxidant Activity
In addition to anticancer properties, this compound has demonstrated antioxidant activity. This is particularly relevant in reducing oxidative stress in cellular environments:
- DPPH Assay Results : The compound exhibited a scavenging activity of 70% at a concentration of 50 µg/mL, comparable to ascorbic acid .
Case Study 1: In Vivo Efficacy
A recent in vivo study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size after treatment with a dosage of 10 mg/kg body weight over four weeks. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors compared to controls .
Case Study 2: Mechanistic Insights
Further mechanistic studies using molecular docking simulations suggested that the compound interacts with key proteins involved in cancer progression, such as Bcl-2 and p53. This interaction may enhance its apoptotic effects by stabilizing pro-apoptotic signals while inhibiting anti-apoptotic pathways .
Scientific Research Applications
The compound N-(2,3-dimethoxybenzyl)-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, pharmacology, and other relevant sectors, supported by data tables and documented case studies.
Chemical Properties and Structure
The compound features a unique structure that includes:
- Aromatic rings : Contributing to its potential biological activity.
- Acetamide functional group : Common in pharmaceuticals for enhancing solubility and bioactivity.
Molecular Formula
- Molecular Formula : C₁₈H₁₉N₃O₅S
Structural Characteristics
- The presence of methoxy groups enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Case Study : A study on related thiadiazine derivatives demonstrated effective inhibition against various bacterial strains, suggesting potential use as antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of this compound can be attributed to its aromatic structure and the presence of multiple functional groups.
- Data Table: Antioxidant Activity Comparison
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The acetamide group is known to modulate inflammatory pathways.
- Case Study : In vitro assays have shown reduced levels of pro-inflammatory cytokines when treated with related compounds .
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety of new compounds. Current research indicates low toxicity levels in preliminary studies, making it a promising candidate for further development.
Comparison with Similar Compounds
Core Heterocycle Variations
The thiadiazine dioxide core distinguishes the target compound from analogs with smaller or differently fused rings:
Key Insight: The six-membered thiadiazine dioxide core offers a unique balance of rigidity and electronic properties compared to smaller or non-sulfonated heterocycles.
Substituent Analysis
Substituents critically influence physicochemical and binding properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
